While the specific mechanism of action of 2-(4-methylphenyl)-5-(2-thienyl)-1,3,4-oxadiazole is unknown, research on related 1,3,4-oxadiazole derivatives suggests several possibilities. These compounds can act as enzyme inhibitors, receptor antagonists, or DNA intercalators, depending on their structure and target. For example, some anthranilic diamide analogs containing 1,3,4-oxadiazole rings have been shown to exhibit insecticidal activity against Plutella xylostella and Spodoptera exigua []. The presence of the methylphenyl and thienyl substituents in the target compound might influence its binding affinity and selectivity towards specific biological targets.
2-(Thiophen-2-yl)-5-(p-tolyl)-1,3,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxadiazole ring substituted with thiophene and p-tolyl groups. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of thiophene and aromatic substituents enhances its potential as a pharmaceutical agent.
The compound is classified under oxadiazoles, specifically as a 1,3,4-oxadiazole due to the arrangement of nitrogen and oxygen atoms within its five-membered ring structure. Oxadiazoles are often synthesized for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The structural features of 2-(Thiophen-2-yl)-5-(p-tolyl)-1,3,4-oxadiazole suggest it may exhibit similar properties.
The synthesis of 2-(Thiophen-2-yl)-5-(p-tolyl)-1,3,4-oxadiazole can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and time to ensure complete conversion of starting materials into the desired oxadiazole product. Spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
The molecular structure of 2-(Thiophen-2-yl)-5-(p-tolyl)-1,3,4-oxadiazole consists of:
The molecular formula for this compound is , with a molecular weight of approximately 210.22 g/mol. The presence of aromatic rings contributes to its stability and potential electronic properties.
The compound can participate in various chemical reactions typical for oxadiazoles:
1,3,4-Oxadiazole is a five-membered heteroaromatic ring characterized by two nitrogen atoms at positions 3 and 4 and one oxygen atom at position 1, with the molecular formula C₂H₂N₂O. This heterocycle exhibits distinctive electronic properties due to the electronegativity differences between nitrogen (3.04) and oxygen (3.44), creating a polarized ring system with a dipole moment of approximately 1.5-2.0 D [7]. The ring satisfies Hückel's rule for aromaticity (4n+2 π-electrons), with delocalized electron density across all five atoms, contributing to its thermodynamic stability. Density Functional Theory (DFT) studies reveal that 1,3,4-oxadiazole derivatives exhibit planar molecular geometries, facilitating strong π-π stacking interactions with biological targets [7] [9]. The C₂ symmetry in 2,5-disubstituted derivatives (e.g., 2-(thiophen-2-yl)-5-(p-tolyl)-1,3,4-oxadiazole) allows for symmetrical electron distribution, enhancing crystalline packing efficiency crucial for material science applications [9].
Table 1: Comparative Physicochemical Properties of Oxadiazole Isomers
Isomer | Aromaticity Index | Dipole Moment (D) | Energy Gap (HOMO-LUMO, eV) |
---|---|---|---|
1,3,4-Oxadiazole | High | 1.8–2.0 | 6.2 |
1,2,4-Oxadiazole | Moderate | 2.5–3.0 | 5.8 |
1,2,5-Oxadiazole | Low | 3.2–3.5 | 5.5 |
1,2,3-Oxadiazole | Very low | 4.0–4.5 | 5.0 |
The therapeutic exploration of 1,3,4-oxadiazoles began in the mid-20th century with the discovery of furamizole (antibacterial) and nesapidil (antihypertensive) as pioneering clinical agents [1]. The 1980s witnessed strategic innovations in cyclization methodologies, particularly iodine-mediated oxidative cyclization and hydrazide-diacylhydrazine condensations, enabling efficient synthesis of 2,5-disubstituted variants [6]. The 2000s marked a transformative era with FDA approval of raltegravir (HIV integrase inhibitor) and zibotentan (anticancer endothelin antagonist), validating the scaffold's drug-like properties [5]. Contemporary research (2010–present) focuses on targeted therapies, exemplified by EGFR inhibitors incorporating 1,3,4-oxadiazole motifs showing IC₅₀ values <50 nM against tyrosine kinases [4] [5]. This evolution underscores the scaffold's versatility across diverse therapeutic areas.
Table 2: Key Milestones in 1,3,4-Oxadiazole Drug Development
Era | Development | Representative Agent | Therapeutic Application |
---|---|---|---|
1960s–1970s | First-generation antimicrobials | Furamizole | Antibiotic |
1980s–1990s | Cardiovascular agents | Nesapidil | Antihypertensive |
2000s | Antiretroviral & anticancer agents | Raltegravir, Zibotentan | HIV therapy, Prostate cancer |
2010s–Present | Targeted kinase inhibitors | EGFRi-Oxadiazole hybrids | Lung/breast cancer |
1,3,4-Oxadiazole serves as a privileged bioisostere for ester, amide, and carboxylate groups due to comparable electronic profiles and spatial geometry [1] [7]. This substitution enhances metabolic stability by resisting esterase-mediated hydrolysis while maintaining target affinity. For instance, oxadiazole replacements in β-lactam antibiotics reduce susceptibility to enzymatic degradation, extending half-life [2]. The ring's nitrogen and oxygen atoms act as hydrogen-bond acceptors, forming key interactions with residues in enzymatic active sites (e.g., PPARγ, EGFR, GSK-3β) [1] [5]. In 2-(thiophen-2-yl)-5-(p-tolyl)-1,3,4-oxadiazole, the sulfur atom enables additional hydrophobic contacts, while the tolyl group modulates lipophilicity (logP ≈ 3.5), optimizing membrane permeability [7] [10]. These properties make it a versatile scaffold for improving pharmacokinetic parameters without compromising pharmacodynamic activity.
Table 3: Bioisosteric Advantages Over Conventional Groups
Property | Ester Group | Amide Group | 1,3,4-Oxadiazole |
---|---|---|---|
Metabolic Stability | Low | Moderate | High |
Hydrogen Bond Acceptor | 2 sites | 2 sites | 3 sites |
Hydrolytic Resistance | Poor | Moderate | Excellent |
Aromatic Character | None | None | High |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8